molecular formula C24H38Cl2N2O3 B2674619 1-(Adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1215555-46-6

1-(Adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No.: B2674619
CAS No.: 1215555-46-6
M. Wt: 473.48
InChI Key: KLSDNRBBXZVKPM-UHFFFAOYSA-N
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Description

Historical Context and Development

The compound’s design reflects advancements in polycyclic hydrocarbon and heterocyclic chemistry. Adamantane derivatives gained prominence in the mid-20th century with the approval of amantadine for antiviral and antiparkinsonian applications. Concurrently, piperazine-based compounds emerged as versatile pharmacophores, particularly in neuropharmacology. The integration of these motifs into a single molecule represents a strategic effort to synergize their biological properties. Early synthetic efforts in the 2010s focused on optimizing linker chemistry to balance steric and electronic effects, culminating in the development of this compound as a candidate for neurological disorder research.

Significance in Medicinal Chemistry Research

This compound exemplifies rational drug design by combining modules with established bioactivity. Adamantane confers lipid solubility and metabolic stability, while the piperazine core enables interactions with neurotransmitter receptors. The 4-methoxyphenyl group fine-tunes receptor affinity, as demonstrated in analogous compounds targeting serotonin and adrenergic receptors. Its dihydrochloride salt form ensures consistent pharmacokinetic profiles in preclinical studies.

Structural Components and Their Importance

Adamantane Moiety and Its Role

The adamantane group (C₁₀H₁₅) is a diamondoid hydrocarbon renowned for its rigidity and lipophilicity. These properties enhance blood-brain barrier penetration, a critical feature for central nervous system (CNS)-targeted therapeutics. Adamantane’s steric bulk also protects adjacent functional groups from enzymatic degradation, prolonging biological half-life. In this compound, the adamantane-1-yloxy ether linkage provides conformational restraint, potentially optimizing receptor-binding geometry.

Piperazine Core as a Pharmacophore

Piperazine (C₄H₁₀N₂) is a six-membered diamine ring that serves as a versatile scaffold. Its nitrogen atoms enable hydrogen bonding with biological targets, while the chair conformation allows for axial and equatorial substitutions to modulate selectivity. In this molecule, the piperazine ring is substituted at the 4-position, a common strategy to enhance affinity for monoamine receptors implicated in depression, anxiety, and Parkinson’s disease.

Significance of 4-Methoxyphenyl Substitution

The 4-methoxyphenyl group (C₇H₇O) introduces electron-donating methoxy (-OCH₃) substituents at the para position. This modification increases lipophilicity and π-π stacking potential, which can enhance binding to aromatic residues in receptor pockets. Comparative studies on analogous compounds show that para-methoxy substitutions improve α₁-adrenergic and 5-HT₁A receptor affinities by up to 10-fold compared to unsubstituted phenyl groups.

Functional Importance of the Propan-2-ol Linker

The propan-2-ol chain (C₃H₇O) bridges the adamantane and piperazine moieties. The secondary alcohol group offers hydrogen-bonding capability, while the three-carbon chain provides optimal spacing to align the adamantane and piperazine in a bioactive conformation. Molecular modeling suggests that the linker’s flexibility allows adaptation to receptor topography, a feature critical for achieving high binding affinity.

Dihydrochloride Salt Form in Research Applications

The dihydrochloride salt (C₂₄H₃₈Cl₂N₂O₃) improves aqueous solubility, facilitating in vitro and in vivo studies. Salt formation protonates the piperazine nitrogens, enhancing ionic interactions with biological membranes and reducing aggregation in physiological buffers. X-ray diffraction data indicate that the chloride ions stabilize the crystal lattice, ensuring long-term storage stability.

Research Objectives and Current Status

Primary research goals include:

  • Elucidating the compound’s mechanism of action at serotonin, dopamine, and adrenergic receptors.
  • Optimizing synthetic routes to improve yield and purity beyond the current 95% benchmark.
  • Evaluating neuroprotective efficacy in models of Parkinson’s disease and ischemic stroke.
    As of 2025, the compound remains in preclinical development, with published studies focusing on receptor binding assays and structure-activity relationship (SAR) analyses.

Integration in Contemporary Chemical Research

This compound is part of a broader trend toward hybrid molecules in CNS drug discovery. Its design principles align with strategies to combat multifactorial neurological disorders by targeting multiple pathways. Recent work explores derivatives with modified aryl groups or alternative linker lengths, aiming to refine selectivity and reduce off-target effects.

Table 1: Key Molecular Properties of 1-(Adamantan-1-yloxy)-3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride

Property Value
Molecular Formula C₂₄H₃₈Cl₂N₂O₃
Molecular Weight 473.5 g/mol
Purity ≥95%
Solubility Soluble in DMSO, methanol, water (salt form)
Storage Conditions 2–8°C, protected from light

Table 2: Comparative Receptor Affinity of Structural Analogues

Compound α₁-Adrenergic (pKi) 5-HT₁A (pKi)
Parent (4-methoxyphenyl) 8.2 7.8
Unsubstituted phenyl 6.5 6.9
Pyridine analogue 7.1 7.2

Data adapted from receptor binding studies.

Properties

IUPAC Name

1-(1-adamantyloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O3.2ClH/c1-28-23-4-2-21(3-5-23)26-8-6-25(7-9-26)16-22(27)17-29-24-13-18-10-19(14-24)12-20(11-18)15-24;;/h2-5,18-20,22,27H,6-17H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSDNRBBXZVKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC34CC5CC(C3)CC(C5)C4)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of Adamantan-1-yloxy Intermediate: This step involves the reaction of adamantane with a suitable reagent to introduce the oxy group.

    Piperazine Derivative Synthesis: The piperazine ring is functionalized with a methoxyphenyl group through nucleophilic substitution reactions.

    Coupling Reaction: The adamantan-1-yloxy intermediate is then coupled with the piperazine derivative under specific conditions to form the final product.

    Purification and Conversion to Dihydrochloride Salt: The final compound is purified and converted to its dihydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of piperazine, such as the compound , exhibit antidepressant-like effects. The mechanism is thought to involve modulation of serotonin and norepinephrine pathways, making it a candidate for further investigation as a potential antidepressant agent .

Antipsychotic Properties

The structural similarity to known antipsychotic agents suggests that this compound may have applications in treating schizophrenia and other psychotic disorders. Studies have shown that piperazine derivatives can influence dopaminergic pathways, which are crucial in managing psychotic symptoms .

Anti-anxiety Effects

Preliminary studies suggest that compounds with similar structures may exhibit anxiolytic properties. The interaction with serotonin receptors could provide a basis for developing new anti-anxiety medications .

Synthesis and Derivative Development

The synthesis of 1-(Adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride typically involves multi-step organic reactions, including the formation of the adamantane core followed by functionalization with piperazine derivatives. This method allows for the exploration of various substituents to optimize pharmacological activity .

Case Studies

Study ReferenceFocusFindings
Antidepressant ActivityDemonstrated significant reduction in depression-like behaviors in animal models.
Antipsychotic PotentialShowed efficacy in reducing psychotic symptoms comparable to established antipsychotics.
Anxiolytic PropertiesIndicated potential for anxiety reduction through serotonin receptor modulation.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s pharmacological profile is influenced by structural variations in three key regions: (1) the adamantane substituent, (2) the piperazine ring’s aromatic group, and (3) the propanol linker. Below is a systematic comparison with structurally related analogs:

Piperazine Substituent Variations

Compound Name Structural Variation Key Differences Biological Implications
1-(Adamantan-1-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride 2-methoxyphenyl vs. 4-methoxyphenyl Meta-substitution alters steric hindrance and electronic effects on the piperazine ring. Reduced affinity for serotonin receptors (5-HT₁A) due to less optimal positioning of the methoxy group .
1-[(Adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride 5-chloro-2-methylphenyl substituent Chlorine and methyl groups increase lipophilicity (ClogP +0.9 vs. methoxy). Enhanced antimicrobial activity (MIC: 2 µg/mL against S. aureus) due to improved membrane penetration .
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride Fluorophenyl substituent Fluorine’s electronegativity enhances hydrogen-bonding potential. Higher selectivity for dopamine D₃ receptors (Ki: 12 nM vs. 85 nM for D₂) .

Adamantane Modifications

Compound Name Structural Variation Key Differences Biological Implications
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride Adamantane stereochemistry (3s,5s,7s) Rigid stereochemistry restricts conformational flexibility. Improved metabolic stability (t₁/₂: 8.2 h vs. 3.5 h for non-stereospecific analogs) .
3-(Adamantan-1-yl)-4-methyl-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione Adamantane fused with triazole-thione Increased molecular weight (MW: 512.6 vs. ~450 for propanol derivatives). Antiviral activity against influenza A (IC₅₀: 0.8 µM) via neuraminidase inhibition .

Propanol Linker Modifications

Compound Name Structural Variation Key Differences Biological Implications
1-(2-Methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride Ether linker (phenoxy-propanol) vs. adamantane-oxy-propanol Reduced steric bulk from adamantane removal. Lower CNS penetration (brain/plasma ratio: 0.3 vs. 1.2 for adamantane-containing analogs) .
1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL DIHYDROCHLORIDE Branched alkylphenoxy group Increased hydrophobicity (LogD: 3.1 vs. 2.4). Improved anticancer activity (IC₅₀: 1.5 µM vs. 8.2 µM in MCF-7 cells) .

Key Findings and Unique Advantages

1-(Adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride distinguishes itself through:

  • Receptor Selectivity : The 4-methoxyphenyl group optimizes π-π stacking with serotonin receptors (5-HT₂A Ki: 9 nM vs. 22 nM for 2-methoxy analogs) .
  • Pharmacokinetics: Adamantane enhances oral bioavailability (F%: 65 vs. 28 for non-adamantane derivatives) and half-life (t₁/₂: 7.3 h) .
  • Safety Profile : Lower hepatotoxicity (ALT levels: 25 U/L vs. 80 U/L in piperidine-based analogs) due to reduced CYP3A4 inhibition .

Biological Activity

1-(Adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride, a compound derived from adamantane and piperazine, has garnered attention for its potential therapeutic applications. This article reviews its biological activity, including antibacterial properties, effects on cancer cell lines, and potential as a central nervous system agent.

Chemical Structure

The compound features a unique structure that combines an adamantane moiety with a piperazine derivative. This structural combination is crucial for its biological activity.

Component Description
Adamantane A polycyclic hydrocarbon known for its stability and ability to enhance drug properties.
Piperazine A six-membered ring containing two nitrogen atoms, often used in medicinal chemistry for its pharmacological properties.
Methoxyphenyl Group Enhances lipophilicity and may contribute to receptor binding.

Antibacterial Activity

Research indicates that derivatives of adamantane exhibit significant antibacterial properties. The compound has shown broad-spectrum activity against various Gram-positive bacteria, while demonstrating limited efficacy against Gram-negative strains. This activity is believed to be influenced by the substituents on the aryl moiety of the compound.

Table 1: Antibacterial Efficacy

Bacterial Strain Activity
Staphylococcus aureusStrong Inhibition
Escherichia coliLimited Activity
Streptococcus pneumoniaeModerate Inhibition

Anticancer Properties

In vitro studies have demonstrated that 1-(adamantan-1-yloxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride exhibits cytotoxic effects against human breast cancer cell lines. The compound's mechanism involves the inhibition of poly (ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair processes in cancer cells.

Case Study: Breast Cancer Cell Line
In a study involving estrogen-receptor-positive breast cancer cells, the compound exhibited an IC50 value of 18 µM, indicating significant cytotoxicity. The inhibition of PARP activity was associated with enhanced apoptosis markers such as increased CASPASE 3/7 activity and phosphorylation of H2AX.

The biological activity of the compound can be attributed to several mechanisms:

  • PARP Inhibition : By inhibiting PARP, the compound disrupts DNA repair pathways, leading to increased apoptosis in cancer cells.
  • Antibacterial Mechanism : The interaction with bacterial cell membranes and potential disruption of metabolic pathways contribute to its antibacterial effects.

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization (ethanol/water).
  • Yields range from 45–65%, dependent on reaction stoichiometry and catalyst choice (e.g., Pd(OAc)₂ for coupling steps) .

(Basic) Which spectroscopic/crystallographic methods validate its structure?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm proton environments (e.g., adamantane CH₂ at δ 1.6–2.1 ppm, piperazine N–CH₂ at δ 2.8–3.5 ppm) .

  • X-Ray Crystallography : Resolve molecular geometry (e.g., chair conformation of piperazine, adamantane cage distortions). Key parameters:

    ParameterValueReference
    R factor0.043–0.045
    Torsion angle12.24° (O–C–C–C)
    C–H···π distance3.2–3.5 Å

(Advanced) How can crystallographic data contradictions be resolved?

Methodological Answer:
Discrepancies in molecular planarity or torsion angles (e.g., 12.24° vs. 8.10° in analogs) arise from:

  • Crystal Packing Effects : Analyze intermolecular interactions (e.g., C–H···π, hydrogen bonds) using Mercury software .
  • Data Quality : Ensure data-to-parameter ratios >15 and Rint <5% to minimize overfitting .
  • Validation Tools : Use checkCIF/PLATON to flag outliers (e.g., ADPs, bond lengths) .

(Advanced) What strategies improve synthetic yield in multi-step routes?

Methodological Answer:

  • Stepwise Optimization :
    • Adamantane Activation : Replace traditional SN2 with Mitsunobu conditions (yield +20%) .
    • Piperazine Coupling : Use microwave-assisted synthesis (80°C, 30 min) to reduce side products .
  • Catalyst Screening : Pd-XPhos increases coupling efficiency (TOF = 120 h⁻¹) vs. Pd(OAc)₂ .
  • Workup : Employ counterion exchange (e.g., HCl gas vs. aqueous HCl) to enhance dihydrochloride purity .

(Basic) What pharmacological targets are hypothesized?

Methodological Answer:
Structural analogs suggest:

  • Adrenergic Receptors : Piperazine moiety binds α₁/β₂ subtypes (IC₅₀ = 120 nM in rat aorta assays) .
  • Dopamine D2/D3 : Adamantane enhances lipophilicity, aiding blood-brain barrier penetration (logP = 3.8) .
  • Antiviral Activity : Adamantane derivatives inhibit viral uncoating (e.g., influenza A) .

Q. Validation Methods :

  • Radioligand binding assays (³H-prazosin for α₁).
  • Functional cAMP assays (CHO-K1 cells expressing D2 receptors) .

(Advanced) How do C–H···π interactions stabilize the crystal lattice?

Methodological Answer:

  • Role in Packing : C–H groups from adamantane form non-covalent interactions with π-electrons of adjacent aromatic rings (4-methoxyphenyl), creating a 3D network .
  • Thermal Stability : These interactions increase melting points (observed mp = 230–235°C vs. 210°C for non-interacting analogs) .
  • Computational Analysis : Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 18% of total surface contacts) .

(Advanced) What in silico models predict receptor binding?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with α₁-adrenergic receptors (PDB: 2HWN). Key findings:
    • Piperazine N–H forms salt bridges with Asp106.
    • Adamantane occupies a hydrophobic pocket near Leu314 .
  • MD Simulations : AMBER force fields simulate ligand-receptor stability (RMSD <1.5 Å over 50 ns) .

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